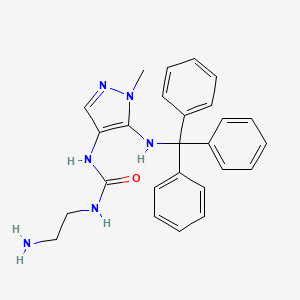
1-(2-Aminoethyl)-3-(1-methyl-5-(tritylamino)-1H-pyrazol-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Aminoethyl)-3-(1-methyl-5-(tritylamino)-1H-pyrazol-4-yl)urea is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminoethyl)-3-(1-methyl-5-(tritylamino)-1H-pyrazol-4-yl)urea typically involves multiple steps, starting with the preparation of the pyrazolyl ring. The process may include:
Formation of the Pyrazolyl Ring: This step involves the reaction of hydrazine with a diketone to form the pyrazole ring.
Introduction of the Tritylamino Group: The tritylamino group is introduced through a nucleophilic substitution reaction, where trityl chloride reacts with the pyrazole derivative.
Attachment of the Aminoethyl Group: The aminoethyl group is added via a nucleophilic substitution reaction, using ethylenediamine as the nucleophile.
Formation of the Urea Linkage: The final step involves the reaction of the intermediate compound with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Aminoethyl)-3-(1-methyl-5-(tritylamino)-1H-pyrazol-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or tritylamino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(2-Aminoethyl)-3-(1-methyl-5-(tritylamino)-1H-pyrazol-4-yl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Aminoethyl)-3-(1-methyl-5-(tritylamino)-1H-pyrazol-4-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-Aminoethyl)-3-(1-methyl-5-(phenylamino)-1H-pyrazol-4-yl)urea: Similar structure but with a phenylamino group instead of a tritylamino group.
1-(2-Aminoethyl)-3-(1-methyl-5-(benzylamino)-1H-pyrazol-4-yl)urea: Similar structure but with a benzylamino group instead of a tritylamino group.
Uniqueness
1-(2-Aminoethyl)-3-(1-methyl-5-(tritylamino)-1H-pyrazol-4-yl)urea is unique due to the presence of the tritylamino group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H28N6O |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
1-(2-aminoethyl)-3-[1-methyl-5-(tritylamino)pyrazol-4-yl]urea |
InChI |
InChI=1S/C26H28N6O/c1-32-24(23(19-29-32)30-25(33)28-18-17-27)31-26(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,19,31H,17-18,27H2,1H3,(H2,28,30,33) |
InChI Key |
PLRJXWMWNCTVSE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)NC(=O)NCCN)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



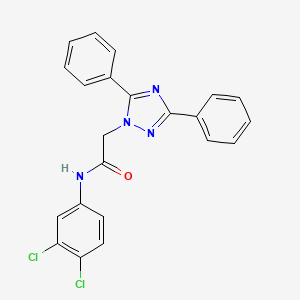
![2-(Difluoromethoxy)-6-mercaptobenzo[d]oxazole](/img/structure/B11774180.png)
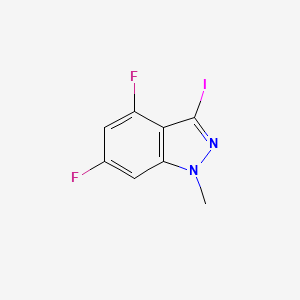
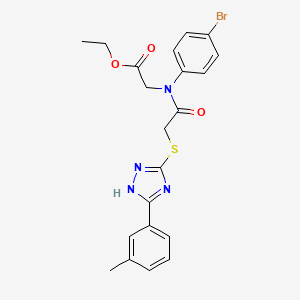

![2-Ethyl 5-methyl 7-hydroxybenzo[d][1,3]dioxole-2,5-dicarboxylate](/img/structure/B11774195.png)
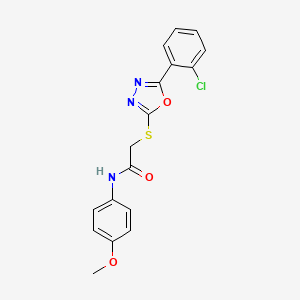
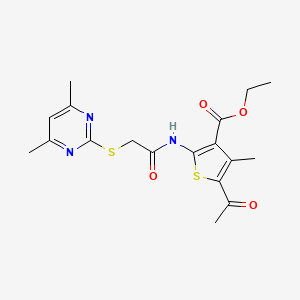
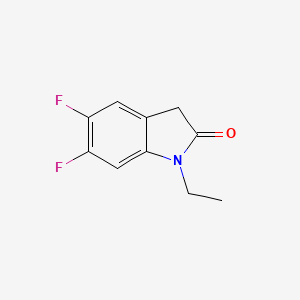
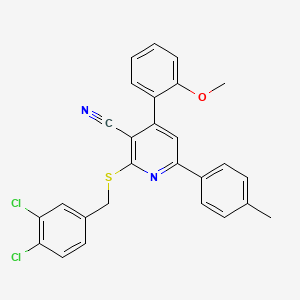
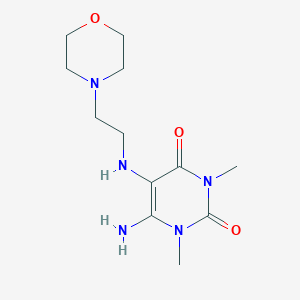

![4-(Piperazin-1-yl)benzo[d]isoxazole hydrochloride](/img/structure/B11774252.png)
